3-(Triethylsilyl)pyridine-2(1H)-thione

Description

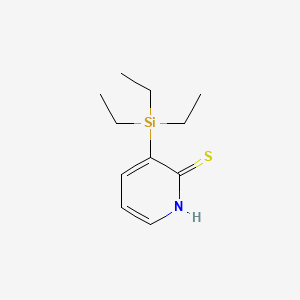

3-(Triethylsilyl)pyridine-2(1H)-thione is a pyridine-2(1H)-thione derivative substituted with a triethylsilyl group at the 3-position. Pyridine-2(1H)-thiones are sulfur-containing heterocycles characterized by a thione (-C=S) group at the 2-position of the pyridine ring. These compounds serve as versatile intermediates in organic synthesis, particularly in constructing fused heterocyclic systems like thieno[2,3-b]pyridines . The triethylsilyl group introduces steric bulk and lipophilicity, which can enhance stability, alter solubility, and influence reactivity in nucleophilic or coordination reactions.

Properties

CAS No. |

116725-50-9 |

|---|---|

Molecular Formula |

C11H19NSSi |

Molecular Weight |

225.425 |

IUPAC Name |

3-triethylsilyl-1H-pyridine-2-thione |

InChI |

InChI=1S/C11H19NSSi/c1-4-14(5-2,6-3)10-8-7-9-12-11(10)13/h7-9H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

CRSAGYZHPLWMET-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)C1=CC=CNC1=S |

Synonyms |

2(1H)-Pyridinethione,3-(triethylsilyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Triethylsilyl)pyridine-2(1H)-thione with structurally related pyridine-2(1H)-thione derivatives, focusing on substituents, physical properties, reactivity, and biological activities.

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CN): Enhance acidity of the thione proton, facilitating salt formation with amines (e.g., piperidinium derivatives in ) . Bulky Groups (e.g., Triethylsilyl): Likely reduce reaction rates in cyclization due to steric hindrance but improve lipid solubility for biological applications. Aryl Groups (e.g., Styryl): Increase π-conjugation, stabilizing intermediates in heterocyclic synthesis (e.g., thieno[2,3-b]pyridines in ) .

Biological Activity Trends :

- Anticancer : 4-Methylene-dihydroquinazoline-2(1H)-thiones () exhibit potent activity (IC₅₀ < 2 µM) when substituted with thiophene at C5, emphasizing the role of electron-rich heterocycles .

- Antimicrobial : Oxadiazole-thiones with dichlorophenyl groups () show broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .

Thermal Stability :

- Higher melting points (212–245°C) are observed in dihydroquinazoline-thiones with chloro/methoxy substituents (), suggesting strong intermolecular interactions .

Coordination Chemistry :

- Pyridine-2(1H)-thiones form luminescent copper(I) complexes (), whereas thiazolo-fused derivatives () may exhibit enhanced metal-binding capacity due to additional sulfur sites .

Contradictions and Limitations:

- Anticancer vs. Antimicrobial Selectivity : While dihydroquinazoline-thiones () show cancer cell selectivity, oxadiazole-thiones () lack specificity, indicating divergent mechanisms .

- Synthetic Utility: 3-Cyanopyridine-2(1H)-thiones () are more reactive in cyclization than silylated analogs, which may require tailored conditions for similar transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.